4-(1-Methylguanidino)benzoic acid

Physicochemical Profiling Lipophilicity Permeability

Researchers optimizing serine protease hit-to-lead programs often face limited access to N-methylated guanidinobenzoic acid analogs with precisely characterized physicochemical profiles. 4-(1-Methylguanidino)benzoic acid (CAS 725203-63-4) directly resolves this bottleneck. - Distinct LogP (0.71) and TPSA (90.41 Ų) relative to parent 4-guanidinobenzoic acid enables controlled modulation of permeability. - Free carboxylic acid permits direct amide coupling without deprotection, streamlining probe synthesis. - Fragment-like profile (MW 193.20, 2 rotatable bonds) and ≥97% purity ensure reproducibility in crystallographic screening.

Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
Cat. No. B13620985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methylguanidino)benzoic acid
Molecular FormulaC9H11N3O2
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)C(=O)O)C(=N)N
InChIInChI=1S/C9H11N3O2/c1-12(9(10)11)7-4-2-6(3-5-7)8(13)14/h2-5H,1H3,(H3,10,11)(H,13,14)
InChIKeyYDEKANAIYSCHCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Methylguanidino)benzoic acid: Overview & Properties


4-(1-Methylguanidino)benzoic acid (CAS 725203-63-4) is an aromatic carboxylic acid derivative featuring a para-substituted benzoic acid core with an N-methylated guanidino group . The compound belongs to the guanidinobenzoic acid class, which is widely recognized for its utility as a serine protease inhibitor scaffold [1]. The N-methyl modification distinguishes this analog from the parent 4-guanidinobenzoic acid and related esters, potentially altering key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and polar surface area .

Scaffold N-methylguanidinobenzoic acid core for serine protease inhibitor research
Profile N-methyl modification modulates lipophilicity and hydrogen bonding for ADME profiling studies
Conjugation Free carboxylic acid enables direct amide coupling without deprotection in bioconjugate synthesis

4-(1-Methylguanidino)benzoic acid: Why Analogs Fall Short


Interchanging 4-(1-methylguanidino)benzoic acid with its closest analogs—such as 4-guanidinobenzoic acid or its methyl ester—without considering structural differences risks altering target binding, cellular permeability, and solubility profiles. The N-methyl substitution modifies the hydrogen bonding capability (H_Acceptors = 2 vs. 3) and polar surface area (TPSA = 90.41 Ų vs. 99.2 Ų) compared to the parent acid [1]. Furthermore, the free carboxylic acid of this compound enables distinct conjugation and derivatization pathways not available with ester-protected analogs [2]. Quantitative comparative data presented below establish that these molecular differences translate into measurable, selection-relevant property distinctions.

4-(1-Methylguanidino)benzoic acid
4-Guanidinobenzoic acid (parent acid)
N-methyl substitution reduces H-bond acceptors and TPSA, which may alter target binding and solubility profiles compared to the parent acid.
4-(1-Methylguanidino)benzoic acid
Methyl 4-guanidinobenzoate (methyl ester)
Free carboxylic acid vs. ester changes conjugation strategy; ester requires deprotection, potentially shifting synthesis yield and purity.
4-(1-Methylguanidino)benzoic acid
4-(Guanidinomethyl)benzoic acid (methylene spacer)
One additional rotatable bond in the methylene analog may affect molecular rigidity and binding entropy, requiring validation in target engagement assays.

4-(1-Methylguanidino)benzoic acid: Comparative Evidence


LogP and Lipophilicity vs. Parent Acid

The N-methyl substitution on the guanidino group reduces the calculated LogP of 4-(1-methylguanidino)benzoic acid to 0.71 compared to the unmodified 4-guanidinobenzoic acid (LogP = 1.56) [1]. This difference of -0.85 log units indicates a substantial decrease in lipophilicity, which may impact membrane permeability and compound partitioning in biological and formulation contexts.

LogP vs Parent Acid
Context-dependent
0.71 vs 1.56 (Δ -0.85)
Supports lipophilicity and permeability profiling interpretation
Calculated LogP values; confirm experimentally for specific assay conditions
Physicochemical Profiling Lipophilicity Permeability

Polar Surface Area and H-Bonding Comparison

4-(1-Methylguanidino)benzoic acid exhibits a topological polar surface area (TPSA) of 90.41 Ų, which is 8.8% lower than the 99.2 Ų measured for the parent 4-guanidinobenzoic acid [1]. Additionally, the compound has one fewer hydrogen bond acceptor (H_Acceptors = 2) compared to the parent acid (H_Acceptors = 3), while both retain three hydrogen bond donors . These reductions reflect the methyl group's steric and electronic effects on the guanidino moiety.

TPSA & H-Bonding
Context-dependent
TPSA 90.41 vs 99.2 Ų; H-acceptors 2 vs 3
Reported TPSA reduction may influence passive permeability and oral bioavailability research models
Calculated descriptors; in vitro permeability assays recommended
Molecular Descriptors Drug-likeness Hydrogen Bonding

Free Carboxylic Acid vs. Methyl Ester for Conjugation

4-(1-Methylguanidino)benzoic acid retains a free carboxylic acid group (MW = 193.20 g/mol), whereas the commonly used analog 4-guanidinobenzoic acid methyl ester is a protected prodrug form (MW = 193.20 g/mol, methyl ester) . The free acid enables direct amide bond formation with amine-containing molecules without requiring deprotection steps, as evidenced by its use in synthetic protocols for trypsin inhibitor libraries [1].

Conjugation Group
Reported
Free –COOH vs methyl ester (–COOCH₃)
Enables direct amide coupling for bioconjugate and probe synthesis workflows
Ester analog requires deprotection step; review synthetic route compatibility
Chemical Biology Bioconjugation Derivatization

Commercial Purity Benchmark

Commercially available 4-(1-methylguanidino)benzoic acid is supplied with a guaranteed purity of ≥97% by at least one major vendor . This specification provides a clear benchmark for procurement and ensures batch-to-batch consistency in research applications.

Purity Benchmark
Data to verify
≥97% (vendor specification)
Supports procurement specification review for reproducible assay conditions
Vendor data; independent QC verification advised for critical studies
Procurement Specification Quality Control Reproducibility

Serine Protease Inhibitor Scaffold Inference

While direct quantitative inhibition data for 4-(1-methylguanidino)benzoic acid is not publicly available, the 4-guanidinobenzoate scaffold class demonstrates potent enteropeptidase inhibition (IC50 values in the nanomolar range for optimized derivatives such as SCO-792) [1]. SAR studies indicate that the guanidino moiety is essential for binding to the S1 pocket of serine proteases, with N-methylation potentially modulating affinity and selectivity [2].

Protease Inhibitor Class
Class-level
Optimized 4-guanidinobenzoates: IC₅₀ in low nM (literature class)
Establishes scaffold relevance for serine protease inhibitor research programs
No direct inhibition data for this compound; class SAR inference only
Enzyme Inhibition Serine Protease Drug Discovery

Rotatable Bond Count and Molecular Rigidity

4-(1-Methylguanidino)benzoic acid has a rotatable bond count of 2, compared to 4-(guanidinomethyl)benzoic acid which contains a methylene spacer and thus an additional rotatable bond [1]. Lower rotatable bond counts are associated with reduced conformational entropy penalty upon target binding, potentially enhancing binding affinity [2].

Rotatable Bonds
Context-dependent
2 vs 3 (vs methylene-spacer analog)
Lower rotatable bond count may support molecular rigidity and fragment-based design
Binding entropy inference requires experimental target engagement validation
Molecular Rigidity Conformational Analysis Binding Entropy

4-(1-Methylguanidino)benzoic acid: Research & Industrial Applications


Serine Protease Inhibitor Lead Optimization

The 4-guanidinobenzoate scaffold is a validated starting point for developing enteropeptidase and trypsin inhibitors. The N-methyl modification in 4-(1-methylguanidino)benzoic acid provides a distinct physicochemical profile (LogP = 0.71, TPSA = 90.41 Ų) that can be exploited to modulate permeability and solubility during hit-to-lead optimization [1].

Conjugation-Ready Building Block for Bioconjugates

The free carboxylic acid functionality enables direct amide coupling with amine-containing biomolecules or linkers without deprotection steps, streamlining the synthesis of activity-based probes or affinity reagents [2]. The compound's high commercial purity (≥97%) ensures reproducible conjugation outcomes .

Physicochemical and ADME Profiling Reference

The distinct LogP (0.71 vs. 1.56) and TPSA (90.41 vs. 99.2 Ų) values of 4-(1-methylguanidino)benzoic acid relative to the parent acid make it a valuable tool for probing the impact of N-methylation on lipophilicity, permeability, and solubility in drug discovery programs [1].

Rigid Guanidine Fragment for FBDD Screening

With a molecular weight of 193.20 g/mol and only two rotatable bonds, 4-(1-methylguanidino)benzoic acid meets fragment-likeness criteria (Rule of Three) and offers a rigid guanidine pharmacophore for crystallographic fragment screening campaigns targeting serine proteases or other guanidine-binding proteins .

Application
Selection Property
Validation Focus
Serine protease inhibitor lead optimization
N-methylated guanidine scaffold with altered lipophilicity
Enzyme inhibition and target engagement assays
Conjugation-ready building block for bioconjugates
Free carboxylic acid for direct amide coupling
Conjugation efficiency and product purity verification
Physicochemical and ADME profiling reference
Distinct LogP and TPSA vs parent acid
Permeability, solubility, and metabolic stability screening
Rigid guanidine fragment for FBDD screening
Low molecular weight (193.20 g/mol) and only 2 rotatable bonds
Crystallographic fragment screening and binding affinity profiling
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